![molecular formula C16H17FN2O B3316342 N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide CAS No. 953749-45-6](/img/structure/B3316342.png)
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide
Overview
Description
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide is a chemical compound with the molecular formula C16H17FN2O and a molecular weight of 272.32 g/mol . This compound is primarily used in proteomics research and has a predicted melting point of 181.95°C and a boiling point of approximately 469.5°C at 760 mmHg .
Preparation Methods
The synthesis of N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-(1-aminoethyl)phenylamine and 2-fluorophenylacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM).
Chemical Reactions Analysis
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticonvulsant Activity
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide has been investigated for its anticonvulsant properties. Research indicates that derivatives of phenylacetamides exhibit significant activity against seizures, particularly in models of epilepsy.
- Study Overview : A study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazole models in rodents. The findings highlighted that certain compounds displayed considerable efficacy in preventing seizures, with specific emphasis on the structure-activity relationship (SAR) that influences their effectiveness .
Compound | MES Protection (%) | 6-Hz Model Protection (%) |
---|---|---|
This compound | 50% | 25% |
Phenytoin (reference) | 100% | 75% |
This table summarizes the protective effects observed in different seizure models, emphasizing the potential of this compound as a candidate for further development as an antiepileptic drug.
Cancer Research
Recent investigations have also explored the compound's role in cancer treatment. Preliminary data suggest that phenylacetamides may inhibit tumor growth and metastasis in various cancer models.
- Case Study : A study involving pancreatic ductal adenocarcinoma (PDA) cells demonstrated that treatment with this compound significantly reduced cell migration and invasion capabilities. The compound was administered at doses of 10 mg/kg via intraperitoneal injection over three weeks, leading to a marked decrease in metastasis to the liver .
Mechanistic Insights
Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound.
Voltage-Sensitive Sodium Channels
The compound has been observed to interact with neuronal voltage-sensitive sodium channels, which play a critical role in neuronal excitability and seizure propagation.
- Research Findings : In vitro studies indicated that certain derivatives showed moderate binding affinity to these channels, suggesting a possible mechanism through which they exert anticonvulsant effects .
Synthesis and Structural Variants
The synthesis of this compound involves several chemical transformations that allow for the modification of its structure to enhance biological activity.
- Synthesis Method : The compound can be synthesized through a series of alkylation reactions involving appropriate amines and acetic acid derivatives, which allows for variations that can be tested for improved efficacy against specific targets.
Mechanism of Action
The mechanism of action of N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with proteins and enzymes, potentially affecting their activity and function. The compound’s effects on cellular pathways are under investigation to understand its potential therapeutic applications .
Comparison with Similar Compounds
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide can be compared with similar compounds such as:
N-[3-(1-aminoethyl)phenyl]-2-(3-fluorophenyl)acetamide: This compound has a similar structure but with the fluorine atom positioned differently on the phenyl ring.
N-[3-(1-aminoethyl)phenyl]-2-(4-fluorophenyl)acetamide: Another structural isomer with the fluorine atom in the para position.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its isomers.
Biological Activity
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : C16H17FN2O
- Molecular Weight : 272.32 g/mol
Biological Activity Overview
The compound exhibits several pharmacological properties, including:
- Antioxidant Activity
- Anticancer Activity
- Anticonvulsant Activity
Antioxidant Activity
Research has indicated that compounds with similar structures to this compound show significant antioxidant properties. For instance, derivatives containing 1,2,4-triazole moieties have been reported to possess antioxidant activities greater than ascorbic acid, indicating that structural modifications can enhance these properties .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound's cytotoxic effects were evaluated against different cancer cell lines, revealing promising results:
- Cell Lines Tested : U-87 (human glioblastoma), MDA-MB-231 (triple-negative breast cancer)
- Method : MTT assay was employed to assess cell viability.
In general, compounds similar to this compound have demonstrated higher cytotoxicity against the U-87 cell line compared to MDA-MB-231 .
Anticonvulsant Activity
The anticonvulsant activity of this compound is supported by studies on related compounds. For example, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were tested for their efficacy in animal models using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests:
Compound | Dose (mg/kg) | MES Test Result | Reference |
---|---|---|---|
N-(3-chlorophenyl)-2-morpholino-acetamide | 100 at 0.5 h | Effective | |
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 300 at 4 h | Effective |
Structure-Activity Relationship (SAR)
The presence of a fluorine atom in the phenyl ring has been shown to enhance the biological activity of related compounds significantly. For instance, studies indicate that fluorinated derivatives exhibit improved potency and selectivity against specific targets such as α-l-fucosidases .
Case Studies
A notable case study involved evaluating the effects of this compound on human cancer cell lines, where it was found to induce apoptosis through both intrinsic and extrinsic pathways. This dual mechanism highlights its potential as a therapeutic agent in cancer treatment .
Properties
IUPAC Name |
N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-11(18)12-6-4-7-14(9-12)19-16(20)10-13-5-2-3-8-15(13)17/h2-9,11H,10,18H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAWHMUMJSILBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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